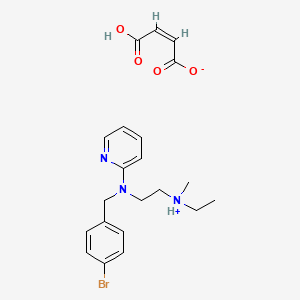

N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate

Descripción

Chemical Identity and Properties N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate (CAS 33855-47-9) is a brominated ethylenediamine derivative complexed with maleic acid. Its molecular formula is C₁₇H₂₂BrN₃•C₄H₄O₄, yielding a molecular weight of 464.41 g/mol . The compound features a p-bromobenzyl group, ethyl, methyl, and 2-pyridyl substituents on an ethylenediamine backbone, with the maleate counterion enhancing solubility and stability. Synonyms include WV 761 and ETHYLENEDIAMINE, N-(p-BROMOBENZYL)-N'-ETHYL-N'-METHYL-N-(2-PYRIDYL)-, MALEATE . Registered in the EU on 31/05/2018, it is a relatively recent addition to chemical registries .

Propiedades

Número CAS |

33855-47-9 |

|---|---|

Fórmula molecular |

C21H26BrN3O4 |

Peso molecular |

464.4 g/mol |

Nombre IUPAC |

2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-ethyl-methylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C17H22BrN3.C4H4O4/c1-3-20(2)12-13-21(17-6-4-5-11-19-17)14-15-7-9-16(18)10-8-15;5-3(6)1-2-4(7)8/h4-11H,3,12-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

Clave InChI |

ZOAMODQUIVKJOU-BTJKTKAUSA-N |

SMILES isomérico |

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O |

SMILES canónico |

CC[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |

Números CAS relacionados |

14292-35-4 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate typically involves multiple steps, starting with the preparation of the bromophenyl and pyridyl intermediates. These intermediates are then subjected to a series of reactions, including alkylation and condensation, to form the final product. Common reagents used in these reactions include bromine, ethylamine, and methylamine, under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Hydrolysis of the Maleate Salt

The maleate salt could undergo hydrolysis under acidic or basic conditions, releasing the free amine (WV-761 free base, CID 36611) . This reaction is typical for amine salts:

Conditions: pH-dependent (e.g., aqueous acid).

Reactions Involving the Bromine Substituent

The bromine atom on the benzyl group may participate in:

-

Nucleophilic substitution :

-

Potential displacement by nucleophiles (e.g., hydroxide, thiolate) under basic conditions.

-

-

Elimination :

-

Formation of alkenes via dehydrohalogenation if adjacent hydrogen atoms are present.

-

-

Cross-coupling reactions :

-

Transition-metal-catalyzed reactions (e.g., Suzuki coupling) if activated.

-

Reactions at the Amine Groups

The tertiary amines may undergo:

-

Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts.

-

Protonation : In acidic environments, leading to ionized forms.

-

Complexation : Coordination with metal ions.

Stability and Degradation

-

Toxicity : Classified as moderately toxic by ingestion and highly toxic via intravenous routes .

-

Environmental Stability : Likely hydrolyzes in aqueous solutions, but no specific data is available.

Limitations in Available Data

The provided sources lack explicit reaction data, synthesis pathways, or mechanistic studies. For comprehensive analysis, experimental studies or literature on analogous compounds (e.g., other substituted ethylenediamines) would be required.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Properties :

- Recent studies indicate that compounds with similar structural features display significant anticancer activity by inhibiting key enzymes involved in tumor growth. N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate may function as a potential inhibitor of CD73, an enzyme implicated in cancer progression and immune evasion .

- The compound's ability to block CD73 activity could enhance the efficacy of existing cancer therapies, making it a candidate for further investigation in cancer immunotherapy.

-

Enzyme Inhibition :

- The compound has been explored for its potential to inhibit glyoxalase enzymes, which are involved in detoxifying methylglyoxal—a byproduct of glycolysis that can contribute to cellular stress and apoptosis. Inhibition of these enzymes may offer therapeutic avenues for conditions related to oxidative stress and inflammation .

-

Neuroprotective Effects :

- Preliminary research suggests that similar compounds have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. The modulation of neurotransmitter systems by such compounds might help alleviate symptoms associated with disorders like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

In a study focused on the structure-activity relationship of pyridine derivatives, researchers synthesized various analogs of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate. They observed that specific substitutions on the pyridine ring significantly enhanced the compound's potency against cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing more effective anticancer agents.

Case Study 2: Glyoxalase Inhibition

A group of researchers investigated the inhibition of glyoxalase systems by N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate. Their results indicated a significant reduction in glyoxalase activity, correlating with decreased levels of methylglyoxal in treated cells. This highlights the compound's potential role in therapeutic strategies aimed at reducing cellular stress and improving metabolic health .

Mecanismo De Acción

The mechanism of action of N-[(4-Bromophenyl)methyl]-N’-ethyl-N’-methyl-N-2-pyridylethylenediamine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s uniqueness lies in its brominated aromatic ring and pyridyl moiety. Below is a comparative analysis with analogous ethylenediamine derivatives:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Bromine vs. Benzyl Groups: The target compound’s p-bromobenzyl group increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., benzathine benzylpenicillin’s dibenzyl groups). Bromine’s electron-withdrawing nature may also influence receptor binding or metabolic stability .

- Salt Form : Maleate salts generally enhance aqueous solubility compared to free bases, whereas penicillin salts (e.g., benzathine benzylpenicillin) prioritize prolonged release .

Functional and Application Differences

- Target Compound: Limited data on applications, but ethylenediamine derivatives are often explored for antimicrobial or CNS activity. The bromine atom may confer unique bioactivity.

- Benzathine Benzylpenicillin: A well-known antibiotic salt, leveraging dibenzylethylenediamine for slow intramuscular release .

- N-[(4-tolyl)sulphonyl]-L-glutamic Acid : Sulfonamide-linked compounds often exhibit enzyme inhibitory or anticancer properties, though its exact role remains unclear .

Registration and Regulatory Status

In contrast, benzathine benzylpenicillin has been used since the mid-20th century .

Research Implications and Limitations

While direct comparative pharmacological studies are absent in the provided evidence, structural analysis suggests:

- The bromine and pyridyl groups may enhance target selectivity in receptor-binding applications.

- Maleate salt formulation could improve bioavailability over non-salt forms.

- Limitations : Lack of experimental data on potency, toxicity, or pharmacokinetics necessitates further research.

Actividad Biológica

N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate, a compound with the CAS number 33855-47-9, is a synthetic organic compound notable for its potential biological activities. Its molecular formula is and it has a molecular weight of 464.3528 g/mol. This compound belongs to a class of molecules that exhibit a range of biological effects, including neuroprotective and cholinesterase-inhibiting properties.

The biological activity of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate is primarily attributed to its interaction with various neurotransmitter systems, particularly acetylcholine. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, potentially enhancing cholinergic transmission and providing neuroprotective effects against oxidative stress.

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). The protective effect appears to be dose-dependent, suggesting that higher concentrations yield better protective outcomes against oxidative stress .

Cholinesterase Inhibition

The inhibition of AChE and BChE by N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate has implications for treating neurodegenerative diseases such as Alzheimer's. By preventing the breakdown of acetylcholine, the compound may help improve cognitive functions and memory retention in affected individuals .

In Vitro Studies

- Oxidative Stress Protection : In a study assessing the antioxidant capacity of various compounds, N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate showed significant protective effects against H₂O₂-induced cell death in neuronal cell lines .

- Cholinergic Activity : The compound was found to significantly inhibit AChE activity in a dose-dependent manner, with IC50 values indicating strong potency compared to standard inhibitors .

In Vivo Studies

- Animal Models : In rodent models, administration of the compound resulted in increased levels of acetylcholine in the hippocampus, correlating with improved memory performance in behavioral tests designed to assess cognitive function .

- Neuroprotection : In studies involving induced oxidative stress in animal models, treatment with N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate resulted in reduced neuronal apoptosis and maintained synaptic integrity .

Data Table: Summary of Biological Activities

Q & A

Basic: How is the structural identity of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate confirmed in research settings?

Methodological Answer:

Structural confirmation involves a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and carbon-13 (¹³C) NMR spectra to verify the bromobenzyl, pyridyl, and ethylenediamine moieties. Compare chemical shifts with computational models or reference standards.

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm the molecular ion peak ([M+H]⁺ or [M−H]⁻) and fragmentation patterns.

- X-ray Crystallography: If single crystals are obtainable, determine the absolute configuration of the maleate counterion and its interaction with the amine backbone .

- CAS Registry Validation: Cross-reference the compound’s CAS Reg. No. (provided in regulatory databases) to ensure alignment with synthetic batches .

Basic: What standardized analytical methods are used to assess the purity of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate?

Methodological Answer:

Purity assessment typically employs:

-

Reverse-Phase HPLC: Use a C18 column with UV detection (e.g., 254 nm). Mobile phase: gradient of acetonitrile and 0.1% trifluoroacetic acid. Calculate impurity levels using the formula:

where = peak response of impurity, = standard solution response, = concentration of reference standard (mg/mL), and = sample weight (mg) .

-

Ion Chromatography: Quantify residual maleate counterions using anion-exchange columns and conductivity detection.

-

Karl Fischer Titration: Determine water content to ensure compliance with pharmacopeial limits (<0.5% w/w) .

Advanced: How can researchers design experiments to optimize the synthesis yield of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate?

Methodological Answer:

Key factors for yield optimization:

- Reaction Stoichiometry: Conduct a Design of Experiments (DoE) to evaluate molar ratios of bromobenzyl chloride, ethylmethylamine, and pyridylethylenediamine. Use response surface methodology (RSM) to identify optimal conditions.

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C for coupling reactions) or organocatalysts for enantioselective synthesis.

- Maleate Salt Formation: Monitor pH during salt formation (target pH 4.5–5.5) to maximize crystallization efficiency. Compare solvent systems (e.g., ethanol/water vs. acetone) for yield and polymorph control .

- Sustainable Synthesis: Explore microbial production using engineered E. coli strains expressing maleate synthase (e.g., Rhizobium trifolii genes) to bypass hazardous reagents .

Advanced: What stereochemical considerations are critical in synthesizing N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate?

Methodological Answer:

- Maleate Hydratase Specificity: The maleate counterion’s stereochemistry impacts solubility and bioavailability. Maleate hydratase catalyzes the (Z)-to-(E) isomerization, which must be controlled to avoid racemization. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiomeric excess (ee >98%) .

- Ethylenediamine Conformation: The ethylenediamine backbone may adopt staggered or eclipsed conformations, affecting binding to biological targets. Molecular dynamics simulations (e.g., AMBER force field) can predict dominant conformers in solution .

Advanced: How can contradictory pharmacokinetic data for N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate be resolved?

Methodological Answer:

Contradictions in bioavailability or half-life data may arise from:

-

Formulation Variability: Test dissolution profiles using USP Apparatus II (paddle method) at 50 rpm in biorelevant media (e.g., FaSSIF vs. FeSSIF) to assess pH-dependent solubility .

-

Species-Specific Metabolism: Compare hepatic microsomal stability across species (e.g., human vs. murine CYP450 isoforms). Use LC-MS/MS to identify metabolites and quantify clearance rates .

-

Drug-Drug Interactions: Screen for transporter-mediated interactions (e.g., P-glycoprotein inhibition) using Caco-2 cell monolayers. Apply the following equation to calculate efflux ratios:

Advanced: What strategies mitigate instability of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate under physiological conditions?

Methodological Answer:

- Lyophilization: Prepare lyophilized formulations with cryoprotectants (e.g., trehalose or mannitol) to enhance shelf-life. Characterize glass transition temperature () via differential scanning calorimetry (DSC) .

- pH-Sensitive Nanoparticles: Encapsulate the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Optimize particle size (100–200 nm) and ζ-potential (−20 to −30 mV) for sustained release .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation products via LC-MS and propose degradation pathways .

Advanced: How can researchers validate maleate counterion interactions in N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity () between the ethylenediamine backbone and maleate. Fit data to a one-site binding model to calculate stoichiometry .

- Solid-State NMR: Analyze hydrogen bonding between maleate’s carboxyl groups and the amine protons. Compare with DFT-calculated chemical shifts .

- Cocrystal Screening: Screen for alternative counterions (e.g., fumarate or succinate) and evaluate stability via accelerated aging tests (40°C/75% RH for 6 months) .

Advanced: What computational tools predict the biological activity of N-p-Bromobenzyl-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with histamine H₁ receptors. Validate docking poses with molecular dynamics (MD) simulations (GROMACS) .

- QSAR Modeling: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (LOO-CV) .

- ADMET Prediction: Apply SwissADME or ADMETlab 2.0 to predict absorption, CYP inhibition, and hERG cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.